4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt is a complex organic compound with the molecular formula C16H11NNa2O9S3 and a molecular weight of 503.43 g/mol . This compound is known for its unique chemical structure, which includes an amino group, a phenylsulphonyl group, and two disulphonic acid groups. It is primarily used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt involves multiple stepsThe reaction conditions typically involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the correct substitution pattern . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The phenylsulphonyl group can be reduced to a phenylthiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a probe in biochemical assays due to its ability to interact with various biomolecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The phenylsulphonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The disulphonic acid groups enhance its solubility and reactivity in aqueous environments, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-Amino-1-naphthalenesulfonic acid sodium salt: This compound lacks the phenylsulphonyl group, making it less reactive in certain chemical reactions.
4-Amino-5-hydroxynaphthalene-2,7-disulphonic acid, sodium salt: This compound has a hydroxyl group instead of the phenylsulphonyl group, altering its chemical properties and reactivity.
The uniqueness of 4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt lies in its combination of functional groups, which confer distinct chemical and physical properties, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
94232-33-4 |
---|---|
Molekularformel |
C16H11NNa2O9S3 |
Molekulargewicht |
503.4 g/mol |
IUPAC-Name |
disodium;4-amino-5-(benzenesulfonyloxy)naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C16H13NO9S3.2Na/c17-13-6-7-15(28(21,22)23)12-8-11(27(18,19)20)9-14(16(12)13)26-29(24,25)10-4-2-1-3-5-10;;/h1-9H,17H2,(H,18,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI-Schlüssel |
XPGWIJQWNANTOI-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=C(C=CC(=C23)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.